molecular formula C13H15N B3318146 Methyl[1-(naphthalen-1-yl)ethyl]amine CAS No. 98978-55-3

Methyl[1-(naphthalen-1-yl)ethyl]amine

Cat. No.: B3318146
CAS No.: 98978-55-3
M. Wt: 185.26 g/mol
InChI Key: YYETYHLXPGYQPZ-UHFFFAOYSA-N
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Description

Significance of Chiral Naphthyl Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in asymmetric synthesis, where the goal is the selective production of one enantiomer of a chiral molecule. sigmaaldrich.com They function in various capacities, including as chiral bases, catalysts, and as resolving agents for racemic mixtures of acidic compounds. sigmaaldrich.compsu.edu The naphthyl ethylamine (B1201723) scaffold is particularly valuable in this context.

The significance of chiral naphthyl amines stems from several key roles:

Chiral Auxiliaries and Ligands: The naphthyl group provides a well-defined and rigid chiral environment. When these amines are incorporated into metal complexes, they act as powerful chiral ligands, capable of inducing high levels of enantioselectivity in metal-catalyzed reactions. nih.gov The steric bulk of the naphthalene (B1677914) system effectively shields one face of the catalytic center, directing incoming reactants to approach from the less hindered side.

Chiral Modifiers: In heterogeneous catalysis, chiral naphthyl amines serve as surface modifiers. For instance, (R)-1-(1-Naphthyl)ethylamine has been used to modify platinum catalysts for the enantioselective hydrogenation of ketoesters like ethyl pyruvate. sigmaaldrich.com The amine adsorbs onto the metal surface, creating chiral pockets that control the orientation of the substrate, thereby favoring the formation of one enantiomer of the product.

Precursors for Advanced Catalysts: Chiral naphthyl amines are often used as starting materials for more complex chiral structures. For example, (S)-(-)-1-(1-Naphthyl)ethylamine is a precursor in the synthesis of chiral imidazolin-2-ylidene ligands, which are a class of N-heterocyclic carbenes (NHCs) used in organometallic catalysis. chemdad.com

Asymmetric Synthesis and Resolution: These amines are fundamental in various asymmetric reactions. Recent research has demonstrated the use of chiral phosphoric acid catalysts to achieve remote asymmetric nucleophilic additions to naphthoquinone methides, producing a range of remotely chiral naphthylamines with high efficiency and enantioselectivity. acs.org Furthermore, they are extensively used in the classical resolution of racemic acids and as key components in enzymatic resolution processes. researchgate.netorgsyn.org

Evolution of Research on N-Methylated Chiral Naphthyl Ethylamines

Research into N-methylated chiral naphthyl ethylamines, specifically Methyl[1-(naphthalen-1-yl)ethyl]amine, dates back several decades, evolving from fundamental synthesis and characterization to sophisticated applications.

A seminal 1968 study detailed the preparation of (+)-N-methyl-1-(1-naphthyl)ethylamine from its primary amine precursor, (+)-1-(1-naphthyl)ethylamine, with a key focus on performing the N-methylation without causing racemization (loss of optical purity). acs.org The researchers explored two primary synthetic routes:

Reduction of the Formamide (B127407): This approach involved the reduction of the corresponding formamide derivative using lithium aluminum hydride, which resulted in a low yield of the desired N-methylated amine. acs.org

Methylation of a Sulfonamide Intermediate: A more successful method involved protecting the primary amine as a benzenesulfonamide (B165840), followed by methylation. The subsequent cleavage of the N-methyl sulfonamide, using a sodium naphthalene radical anion, afforded the target secondary amine in a much higher yield of 70-80%. acs.org

This early work was crucial not only for establishing a reliable synthetic pathway but also for developing a method to verify the compound's optical purity using nuclear magnetic resonance (NMR) spectroscopy of its O-methylmandelamide derivatives. acs.org

Later research shifted towards leveraging the synthetic utility of this compound. A significant application emerged in the pharmaceutical industry, where N-methyl-N-1-naphthylmethylamine (a structurally related isomer) serves as a key intermediate in the synthesis of Naftifine. niscpr.res.in Naftifine is an important allylamine (B125299) antifungal agent, and its synthesis highlights the industrial relevance of N-methylated naphthyl amines. niscpr.res.in Similarly, the related compound N-methyl-1-naphthalenemethanamine is a crucial intermediate for another antifungal drug, Terbinafine, with industrial processes developed to produce it economically and at scale. google.com This evolution from academic curiosity to a vital industrial precursor underscores the compound's lasting importance.

Scope and Academic Importance of this compound Investigations

The academic and industrial importance of this compound is multifaceted. Its primary value lies in its identity as a stereochemically defined building block for creating more complex chiral molecules.

The key areas of its significance include:

Stereochemical Analysis: As demonstrated in early research, derivatives of this amine are effective chiral solvating agents. This allows for the determination of the enantiomeric purity of other chiral molecules, particularly primary and secondary amines, through NMR spectroscopy, a technique that remains highly relevant in synthetic chemistry. acs.orgacs.org

Pharmaceutical Synthesis: The compound is a direct or structurally similar precursor to active pharmaceutical ingredients (APIs), most notably in the class of antifungal agents like Naftifine. niscpr.res.in The ability to synthesize this intermediate in an optically pure form is critical for the efficacy and safety of the final drug product.

Ligand Development: The N-methyl group modifies the steric and electronic properties compared to the primary amine. This can be advantageous in the design of new chiral ligands for asymmetric catalysis, where subtle tuning of the ligand's structure can lead to significant improvements in catalytic activity and enantioselectivity.

The physical and chemical properties of the (S)-enantiomer are summarized in the table below.

Table 1: Physicochemical Properties of (S)-Methyl[1-(naphthalen-1-yl)ethyl]amine
PropertyValueReference
Molecular FormulaC13H15N scbt.comcymitquimica.com
Molecular Weight185.26 g/mol scbt.comcymitquimica.com
CAS Number20218-55-7 scbt.combldpharm.com
AppearanceLiquid chemdad.com

Research into the synthesis and application of this compound continues to be relevant. The table below outlines key research findings concerning its preparation and use.

Table 2: Summary of Research Findings for this compound
Research AreaFindingReference
SynthesisPreparation via methylation of the benzenesulfonamide of 1-(1-naphthyl)ethylamine (B3023371) and subsequent cleavage. This method provides good yields (70-80%) without loss of optical purity. acs.org
SynthesisAn alternative synthesis via reduction of the corresponding formamide with LiAlH4 was found to be low-yielding. acs.org
Analytical ApplicationUsed to develop an NMR-based method for determining the optical purity of primary and secondary amines through the analysis of their O-methylmandelamide derivatives. acs.org
Pharmaceutical ApplicationA structurally related amine, N-methyl-N-1-naphthylmethylamine, is a key intermediate in the synthesis of the antifungal drug Naftifine. niscpr.res.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYETYHLXPGYQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Enantiopurity Assessment of Methyl 1 Naphthalen 1 Yl Ethyl Amine

Determination of Absolute Configuration

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms. purechemistry.org For Methyl[1-(naphthalen-1-yl)ethyl]amine, the absolute configuration at its stereocenter is directly inherited from its synthetic precursor, 1-(1-naphthalen-1-yl)ethylamine. The N-methylation reaction, which converts the primary amine to the secondary amine, does not involve the chiral carbon atom, thus preserving its configuration.

The definitive method for determining absolute configuration is single-crystal X-ray diffraction. purechemistry.orgthieme-connect.deresearchgate.net While direct crystallographic data for this compound may not be readily available, its configuration is unequivocally established by correlating it to the known configuration of the starting enantiomer of 1-(1-naphthalen-1-yl)ethylamine. The absolute configuration of the precursor amine can be confirmed by forming a crystalline derivative with a known chiral compound and analyzing its structure via X-ray crystallography. researchgate.netnih.gov This non-empirical method provides an unambiguous assignment of the (R) or (S) descriptor to the chiral center. researchgate.net

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed for this assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of this compound. acs.org The method relies on the use of a Chiral Solvating Agent (CSA), which interacts with the enantiomers of the analyte to form transient diastereomeric complexes. nih.govunipi.it

These diastereomeric complexes exhibit different NMR spectra because the protons in each enantiomer experience a slightly different magnetic environment. purechemistry.org This results in the splitting of one or more proton signals into two distinct sets of peaks in the ¹H NMR spectrum, a phenomenon known as enantiodiscrimination. rsc.org The integration (area) of these separated signals is directly proportional to the concentration of each enantiomer, allowing for the precise calculation of the enantiomeric excess. unipi.itrsc.org A variety of CSAs have been developed for the analysis of chiral amines and related compounds, including derivatives of isomannide, isosorbide, and azaheterocyclic diphenylmethanols. nih.govrsc.org

Chromatographic methods are the most widely used techniques for separating and quantifying enantiomers due to their high accuracy and sensitivity. gcms.cz

Gas Chromatography (GC)

Chiral Gas Chromatography can effectively separate the enantiomers of this compound, typically after a derivatization step. gcms.cz Amines are often derivatized, for example by N-trifluoroacetylation, to increase their volatility and improve chromatographic performance. The derivatized enantiomers are then separated on a capillary column coated with a Chiral Stationary Phase (CSP), such as a derivatized cyclodextrin. sigmaaldrich.comsigmaaldrich.comresearchgate.net The differential interaction between each enantiomer and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. researchgate.net

Interactive Table: GC Conditions for Precursor Amine Analysis This table summarizes typical conditions for the GC analysis of the precursor, 1-(α-Naphthyl)ethylamine, which are applicable to its N-methylated derivative.

ParameterCondition 1Condition 2
ColumnAstec® CHIRALDEX™ G-DAAstec® CHIRALDEX™ B-DA
Dimensions30 m x 0.25 mm I.D., 0.12 μm30 m x 0.25 mm I.D., 0.12 μm
DerivativeN-TrifluoroacetylN-Trifluoroacetyl
Oven Temperature160 °C160 °C
Injector Temperature250 °CNot Specified
DetectorFID, 250 °CFID, 250 °C
Carrier GasHelium, 35 psiHelium, 35 psi
Elution Order1. (R)-(+) 2. (S)-(-)1. (R)-(+) 2. (S)-(-)
Source sigmaaldrich.com sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant method for chiral purity analysis. sigmaaldrich.com Separation can be achieved through two main strategies:

Direct Separation: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based columns (like vancomycin, as in CHIROBIOTIC V) are commonly used. sigmaaldrich.comsigmaaldrich.com The basis for separation is the formation of transient diastereomeric complexes between the enantiomers and the CSP through various interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), resulting in different retention times. sigmaaldrich.com

Indirect Separation: The enantiomers are first derivatized with a Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).

Interactive Table: HPLC Conditions for Precursor Amine Analysis This table summarizes typical conditions for the direct HPLC analysis of the precursor, 1-(1-Naphthyl)ethylamine (B3023371).

ParameterCondition
ColumnAstec® CHIROBIOTIC® V2
Dimensions25 cm x 4.6 mm I.D., 5 µm
Mobile PhaseMethanol / 20 mM Ammonium (B1175870) Acetate (90:10)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV, 230 nm
Source sigmaaldrich.com

Strategies for Racemization of Unwanted Enantiomers for Recycling

Metal-Catalyzed Racemization: Transition metal complexes, particularly those of iridium, ruthenium, and palladium, can effectively catalyze the racemization of chiral amines. rsc.org For instance, a supported iridium catalyst ([IrCp*I₂]₂) has been used in continuous flow systems for this purpose. acs.orgwhiterose.ac.uk The mechanism typically proceeds through the formation of an achiral imine or enamine intermediate via C-H bond activation. rsc.org A potential issue with N-methyl amines is the slow release of methylamine (B109427) during the process, which can deactivate the catalyst. whiterose.ac.uk

Acid/Base Catalysis: The benzylic proton at the chiral center is relatively acidic and can be abstracted under basic or acidic conditions at elevated temperatures. nih.gov For the precursor 1-(1-naphthyl)ethylamine, heating with acids (like HCl or H₂SO₄) or bases (like NaOH) can induce racemization. google.com

Radical-Mediated Racemization: A milder, metal-free approach involves the use of thiyl radicals, which can reversibly abstract the hydrogen atom from the benzylic stereocenter, leading to racemization. researchgate.net

Oxidation-Reduction Sequence: The unwanted amine enantiomer can be converted into a non-chiral intermediate, which is then recycled. rsc.org A sequence of N-chlorination followed by elimination forms an achiral imine, which can be subsequently reduced back to the racemic amine. rsc.org

Synthetic Pathways and Derivatization of Methyl 1 Naphthalen 1 Yl Ethyl Amine

Asymmetric Synthetic Routes to Chiral Naphthyl Ethylamines

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, offering an efficient and atom-economical alternative to resolution methods. nih.gov For chiral naphthyl ethylamines, several catalytic approaches have proven effective.

Catalytic Asymmetric Hydrogenation of Precursors

Catalytic asymmetric hydrogenation (AH) is a powerful strategy for producing chiral amines from unsaturated precursors like imines, enamines, and enamides. nih.govacs.org This method is highly atom-efficient, often utilizing hydrogen gas as the reductant and generating minimal waste. nih.gov The key to success lies in the design of chiral catalysts, typically transition metal complexes with chiral ligands, that can effectively differentiate between the two faces of the prochiral substrate.

The asymmetric hydrogenation of prochiral imines is one of the most direct methods to obtain valuable α-chiral amines. nih.gov For the synthesis of 1-(naphthalen-1-yl)ethylamine, a suitable precursor would be an imine derived from 1'-acetonaphthone. While the direct hydrogenation of N-H imines can be challenging due to potential catalyst inhibition by the amine product, significant progress has been made using iridium and rhodium-based catalysts. nih.govyoutube.com For instance, iridium complexes with chiral diphosphine ligands have been used for the highly enantioselective hydrogenation of various imines. nih.gov

A related approach involves the asymmetric hydrogenation of oximes or their derivatives. The E and Z isomers of an oxime can influence the enantioselectivity of the reaction. researchgate.net A patented process describes the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using ammonium (B1175870) formate (B1220265) as the hydrogen source and a chiral ruthenium(II) catalyst. google.com This method yields the desired enantiomer of 1-(1-naphthalen-1-yl)ethylamine with high chiral purity and yield under mild, environmentally friendly conditions. google.com

Table 1: Asymmetric Hydrogenation of 1-(1-Naphthyl)ethanone Oxime Precursor

Catalyst Product Enantiomer Solvent Chiral Purity (ee) Chemical Purity
Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) (R)-(+)-1-(1-naphthyl)ethylamine Ethanol 96.3% 98%
Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) (R)-(+)-1-(1-naphthyl)ethylamine Methanol 96% 98%
Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) (R)-(+)-1-(1-naphthyl)ethylamine Dimethylformamide 96% 98%
Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) (S)-(-)-1-(1-naphthyl)ethylamine Dimethylformamide 96% 97.2%

Data sourced from patent CN105294449B. google.com

Enantioselective Reduction of Oximes and Imines

Beyond catalytic hydrogenation, the enantioselective reduction of imines and oximes can be achieved using various chemical methods. Borane-mediated reduction of O-benzyloxime ethers using a chiral spiroborate ester catalyst has been shown to produce highly enantiopure (1-aryl)- and (1-naphthyl)-1-ethylamines. researchgate.net This approach allows for the synthesis of primary (R)-arylethylamines with up to 99% enantiomeric excess (ee). researchgate.net

The reduction of ketimines is another key strategy. For instance, the diastereoselective reduction of (R)-N-(tert-butanesulfinyl)ketimines via asymmetric transfer hydrogenation, catalyzed by a ruthenium complex, yields highly enantiomerically enriched primary amines after removal of the sulfinyl group. researchgate.net While imines are more challenging substrates than ketones due to isomerization and potential for hydrolysis, dedicated efforts have led to the development of efficient synthetic protocols. nih.gov

Biocatalytic Synthesis Methods (e.g., Enzymatic Amination)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, utilizing enzymes that operate under mild, aqueous conditions. nih.govresearchgate.net For chiral amine synthesis, several classes of enzymes, including transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs), are particularly important. manchester.ac.ukresearchgate.net

Transaminases are especially well-suited for producing chiral amines like 1-(naphthalen-1-yl)ethylamine. nih.gov They catalyze the transfer of an amino group from a donor substrate (like an amino acid) to a prochiral ketone acceptor, such as 1'-acetonaphthone, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. google.com The high stereoselectivity of these enzymes makes them ideal for asymmetric synthesis. nih.gov While wild-type enzymes often have limited substrate scope, protein engineering has expanded their applicability to bulky, aromatic substrates. nih.govresearchgate.net

A patented process specifically details the preparation of enantiomerically pure (R)-1-(1-naphthyl)ethylamine by treating 1-acetylnaphthalene with an R-selective transaminase enzyme in the presence of an amino donor. google.comwipo.int This biocatalytic route is a key step in the synthesis of the pharmaceutical agent Cinacalcet. google.com

Table 2: Examples of Enzymes in Chiral Amine Synthesis

Enzyme Class Reaction Type Typical Substrate Key Features
Transaminases (TAs) Asymmetric amination Prochiral ketone High stereoselectivity, uses PLP cofactor, green credentials. nih.govgoogle.com
Amine Dehydrogenases (AmDHs) Reductive amination Ketone/Aldehyde Uses ammonia (B1221849) as amino donor and NAD(P)H as a cofactor. nih.govresearchgate.net

Chiral Resolution Techniques for Racemic Precursors

When a direct asymmetric synthesis is not feasible or economical, chiral resolution remains a widely used industrial method. This process involves separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers. libretexts.orglibretexts.org

Crystallization-Driven Asymmetric Transformation

Crystallization-driven asymmetric transformation, also known as dynamic kinetic resolution (DKR), is a more advanced and efficient variation of classical resolution. This process combines the separation of diastereomers via crystallization with the simultaneous in-situ racemization of the undesired enantiomer in the solution phase. nih.gov This allows for the theoretical conversion of 100% of the starting racemic mixture into a single, desired enantiomer, overcoming the 50% theoretical yield limit of traditional resolution. nih.govrsc.org

In the context of resolving a racemic amine, the process would involve forming diastereomeric salts with a chiral acid. As the less soluble diastereomeric salt crystallizes, the concentration of the corresponding amine enantiomer in the solution decreases. A racemization catalyst present in the solution then converts the undesired, more soluble enantiomer into the desired one to re-establish the equilibrium, which then crystallizes. nih.gov This cycle continues until most of the racemic starting material has been converted into the crystalline salt of the desired enantiomer. nih.gov While specific examples for Methyl[1-(naphthalen-1-yl)ethyl]amine are not detailed, the principle has been demonstrated for various other chiral amines, often using catalysts to facilitate the racemization. nih.govrsc.org

N-Methylation Strategies for 1-(Naphthalen-1-yl)ethanamine

The introduction of a methyl group to the nitrogen atom of 1-(naphthalen-1-yl)ethanamine is a critical step in the synthesis of its N-methylated derivative. Various methods have been developed to achieve this transformation, often focusing on efficiency and the preservation of stereochemical integrity when starting from a chiral amine.

One established method for the N-methylation of (+)-1-(1-naphthyl)ethylamine involves a two-step process. acs.org First, the primary amine is acylated with an appropriate reagent, followed by reduction of the resulting amide. For instance, reaction with ethyl chloroformate yields the corresponding carbamate, which is then reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to afford N-methyl-1-(1-naphthyl)ethylamine. acs.org This classical approach is effective, though it requires the use of a strong, non-selective reducing agent.

An alternative and widely used strategy is reductive amination. This method involves the reaction of 1-(naphthalen-1-yl)ethanamine with formaldehyde (B43269) in the presence of a reducing agent. A common procedure involves treating the primary amine with aqueous formaldehyde and formic acid, a reaction known as the Eschweiler-Clarke methylation. This method is advantageous as it is typically high-yielding and proceeds under relatively mild conditions.

A patent describes the preparation of N-methyl-1-naphthalenemethanamine through the formation of an N-formyl intermediate followed by acid hydrolysis. google.com Specifically, N-methyl-N-(1-naphthylmethyl)-formamide is synthesized and then subjected to hydrolysis with aqueous sulfuric acid to yield the desired N-methylated amine. google.com While this patent pertains to the methanamine analog, the principles can be adapted for the ethylamine (B1201723) derivative.

Furthermore, direct alkylation with a methylating agent, such as methyl iodide, can be employed. However, this method can be prone to over-alkylation, leading to the formation of the quaternary ammonium salt. Careful control of reaction conditions, including stoichiometry and temperature, is necessary to favor the formation of the secondary amine.

The choice of N-methylation strategy often depends on the desired scale of the reaction, the availability of reagents, and the importance of maintaining optical purity if a specific enantiomer of this compound is the target.

Table 1: Comparison of N-Methylation Strategies

MethodReagentsKey Features
Acylation-ReductionEthyl chloroformate, LiAlH4Two-step process, requires strong reducing agent. acs.org
Reductive AminationFormaldehyde, Formic AcidHigh-yielding, mild conditions (Eschweiler-Clarke).
Formamide (B127407) HydrolysisN-methylformamide, H2SO4Two-step process via a formamide intermediate. google.com
Direct AlkylationMethyl iodideRisk of over-alkylation, requires careful control.

Further Derivatization Reactions

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives through reactions involving the secondary amine functionality. These transformations lead to compounds with diverse structures and potential applications.

The secondary amine group of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. For example, reaction with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), would yield N-benzoyl-N-methyl-1-(1-naphthyl)ethylamine. The formation of amides is a common strategy to introduce new functional groups and to build more complex molecular architectures.

Similarly, urea (B33335) derivatives can be synthesized by reacting this compound with isocyanates or carbamoyl (B1232498) chlorides. The reaction with an isocyanate, such as phenyl isocyanate, would produce a substituted urea. The synthesis of urea derivatives is of significant interest in medicinal chemistry due to the ability of the urea moiety to form stable hydrogen bonds with biological targets. nih.gov General methods for urea synthesis often involve the reaction of an amine with an isocyanate intermediate. nih.gov A variety of synthetic methodologies have been developed for the preparation of urea derivatives, reflecting their importance in various fields. nih.govgoogle.com

The oxidation of amines can lead to various products depending on the oxidizing agent and reaction conditions. For tertiary amines, oxidation can lead to N-oxides. nih.gov While this compound is a secondary amine, further N-alkylation to a tertiary amine followed by oxidation would be a potential pathway to N-oxide derivatives. The oxidation of tertiary amines to form N-dealkylated products has also been reported using copper-catalyzed systems, often proceeding through a formamide intermediate. nih.gov

Reduction reactions involving the naphthalene (B1677914) ring system of this compound can be achieved through catalytic hydrogenation. Using catalysts such as platinum or palladium on carbon under hydrogen pressure can lead to the saturation of one or both of the aromatic rings of the naphthalene moiety, yielding tetralin or decalin derivatives, respectively. The specific conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) will determine the extent of reduction.

Chiral amines and their derivatives are valuable as chiral auxiliaries in asymmetric synthesis, where they are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Given that this compound can be prepared in enantiomerically pure forms, its derivatives have potential as N-substituted chiral auxiliaries. acs.org

For instance, the amine can be converted into a chiral N-phosphonyl imine. These types of compounds have been successfully used in asymmetric aza-Darzens and aza-Henry reactions. researchgate.net The synthesis of such auxiliaries often involves the condensation of the chiral amine with a suitable aldehyde or ketone to form an imine, which can then be further functionalized. The 1-naphthyl group is a common feature in the design of chiral ligands and auxiliaries due to its steric bulk and electronic properties. The development of novel chiral N-phosphonyl imines derived from chiral amines has been a subject of research. researchgate.net The use of (R)-(+)-1-(1-Naphthyl)ethylamine in chiral synthesis, including the synthesis of β-amino acids, highlights the importance of this structural motif in asymmetric transformations. hsppharma.com

Academic Applications in Asymmetric Catalysis and Organic Synthesis

Function as a Chiral Auxiliary in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After fulfilling its role, the auxiliary is typically removed, having imparted the desired chirality to the product molecule. wikipedia.orgnumberanalytics.com Methyl[1-(naphthalen-1-yl)ethyl]amine and its derivatives are utilized in this capacity to control the formation of stereocenters.

Diastereoselective Alkylation and Addition Reactions

The structural characteristics of N-methyl-1-(1-naphthyl)ethylamine, particularly the bulky naphthyl group, create a sterically demanding environment that can influence the trajectory of incoming reagents. This steric hindrance is exploited in diastereoselective alkylation and addition reactions. For instance, in the alkylation of enolates, attaching the chiral amine to the substrate can lead to the preferential formation of one diastereomer over the other. numberanalytics.comumn.edu

The Michael addition, a key carbon-carbon bond-forming reaction, can also be influenced by the presence of a chiral auxiliary derived from 1-(1-naphthyl)ethylamine (B3023371). researchgate.net The auxiliary helps to create a chiral environment around the Michael acceptor, leading to a diastereoselective addition of the nucleophile. researchgate.net

Influence on Stereochemistry of Reaction Products

The primary role of a chiral auxiliary is to control the stereochemistry of a reaction, leading to the desired stereoisomer of the product. numberanalytics.comnumberanalytics.com The effectiveness of 1-(1-naphthyl)ethylamine derivatives as chiral auxiliaries has been explored in various reactions, including the Staudinger cycloaddition for the synthesis of β-lactams. researchgate.net In these reactions, the chiral amine is condensed with an aldehyde to form a chiral imine, which then reacts with a ketene. The stereochemistry of the resulting β-lactam is influenced by the chiral auxiliary. researchgate.net

Research has shown that the position of the amino group on the naphthalene (B1677914) ring significantly impacts the degree of stereoselectivity. researchgate.net For example, in the Staudinger cycloaddition, 1-(2-naphthyl)ethylamine derivatives have been found to induce higher diastereoselectivity compared to their 1-(1-naphthyl)ethylamine counterparts. researchgate.net This difference is attributed to steric clashes that can occur during the formation of the imine with the 1-substituted derivative. researchgate.net

Role as a Chiral Ligand in Metal-Mediated Catalysis

Chiral ligands are organic molecules that bind to a central metal atom to form a chiral catalyst. nih.gov These catalysts are instrumental in asymmetric catalysis, where they facilitate the conversion of a prochiral substrate into a chiral product with a preference for one enantiomer. nih.govutexas.edu

Design and Synthesis of N-Methyl[1-(naphthalen-1-yl)ethyl]amine-Derived Ligands

N-Methyl[1-(naphthalen-1-yl)ethyl]amine serves as a valuable scaffold for the design and synthesis of a variety of chiral ligands. researchgate.net The synthesis of these ligands often involves the modification of the amine group to introduce other coordinating atoms, such as phosphorus or oxygen, creating bidentate or multidentate ligands. nih.govdicp.ac.cn For instance, phosphine-aminophosphine ligands have been synthesized from 1,2,3,4-tetrahydro-1-naphthylamine (B1195953), a related derivative. dicp.ac.cn The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize their performance in specific catalytic reactions. nih.gov

The synthesis of these ligands can be achieved through various methods, including reductive amination and coupling reactions. umn.edursc.org For example, N-methyl-1-naphthalenemethanamine can be prepared by reacting 1-chloromethylnaphthalene with methylamine (B109427). prepchem.comgoogle.com

Enantioselective Hydrogenation and Other Catalytic Processes

Ligands derived from 1-(1-naphthyl)ethylamine have demonstrated significant success in various metal-catalyzed enantioselective reactions, particularly in asymmetric hydrogenation. dicp.ac.cnrsc.orgsemanticscholar.org In this process, a chiral metal complex, typically involving iridium or rhodium, catalyzes the addition of hydrogen to a prochiral substrate, such as an alkene or ketone, to produce a chiral product with high enantiomeric excess. dicp.ac.cnsemanticscholar.org

For example, iridium complexes bearing chiral phosphine-aminophosphine ligands derived from 1,2,3,4-tetrahydro-1-naphthylamine have been shown to be highly effective in the asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines, achieving up to 95% enantiomeric excess (ee). dicp.ac.cn Similarly, platinum-alumina catalysts modified with 1-(1-naphthyl)ethylamine have been used for the enantioselective hydrogenation of ethyl pyruvate, yielding up to 82% ee. rsc.org

The effectiveness of these catalytic systems is often dependent on the specific structure of the ligand and the substrate. dicp.ac.cnosti.gov Research has indicated that the adsorption of the chiral modifier onto the metal surface through the amine group is crucial for inducing enantioselectivity. osti.gov

Below is a table summarizing the results of enantioselective hydrogenation using ligands derived from the naphthylethylamine framework.

SubstrateCatalyst/LigandEnantiomeric Excess (ee)Reference
3-Aryl-2H-1,4-benzoxazinesIr-phosphine-aminophosphine derived from 1,2,3,4-tetrahydro-1-naphthylamineUp to 95% dicp.ac.cn
Ethyl PyruvatePt-alumina modified with 1-(1-naphthyl)ethylamineUp to 82% rsc.org
3-(1-Naphthyl)-2H-1,4-benzoxazineIr-phosphine-aminophosphine derived from 1,2,3,4-tetrahydro-1-naphthylamine85% dicp.ac.cn
3-(2-Naphthyl)-2H-1,4-benzoxazineIr-phosphine-aminophosphine derived from 1,2,3,4-tetrahydro-1-naphthylamine85% dicp.ac.cn

Application in Organocatalysis

Organocatalysis refers to the use of small organic molecules as catalysts for chemical transformations. acs.org While the primary application of this compound in catalysis is as a precursor to metal-coordinating ligands, its derivatives also have potential in the field of organocatalysis.

Chiral amines and their derivatives can function as organocatalysts in various reactions, including Michael additions and aldol (B89426) reactions. researchgate.net For instance, bifunctional organocatalysts containing a camphor-sulfonamide moiety linked to a pyridine (B92270) or piperidine (B6355638) scaffold have been used in the asymmetric Michael addition of diones to nitroalkenes. researchgate.net While direct applications of this compound as an organocatalyst are less commonly reported, its structural motifs are relevant to the design of effective organocatalysts.

Development of N-Methyl[1-(naphthalen-1-yl)ethyl]amine-Derived Organocatalysts (e.g., Thioureas)

A prominent class of organocatalysts derived from chiral amines are bifunctional thioureas. nih.gov The development of these catalysts has been a significant area of research, as they operate through non-covalent interactions, mimicking the function of enzymes. nih.gov The general structure of these catalysts features a chiral scaffold, a hydrogen-bond donating group (the thiourea), and a basic amine group (the Lewis base). nih.govnih.gov

The synthesis of these catalysts is often straightforward, typically involving the reaction of a chiral amine, such as (R)- or (S)-1-(naphthalen-1-yl)ethylamine, with a suitable isothiocyanate. nih.gov The resulting thiourea (B124793) possesses two N-H protons which are sufficiently acidic to activate an electrophile (e.g., an imine or a nitroolefin) through double hydrogen bonding. nih.gov Simultaneously, the amine moiety on the chiral backbone, which can be a tertiary amine like in the N-methylated derivative, acts as a Brønsted base to deprotonate a pronucleophile, thereby increasing its reactivity. nih.gov

The choice of the chiral amine is critical for the catalyst's efficacy. The 1-naphthyl group is particularly effective as it can participate in π-π stacking interactions with the substrate, helping to create a well-defined, chiral environment in the transition state that directs the stereochemical outcome of the reaction. mostwiedzy.pl Researchers have modified the catalyst structure, including the fragment derived from the chiral amine, to fine-tune steric and electronic properties for optimal performance in specific reactions. mostwiedzy.pl

Table 1: Examples of Chiral Thiourea Organocatalysts Derived from Naphthylethylamine Scaffolds

Catalyst StructureChiral Amine OriginKey Structural FeaturesTypical Application
Thiourea with a primary amine1-(Naphthalen-1-yl)ethylamineBifunctional: H-bond donor (thiourea) and basic site (amine). Naphthyl group for π-stacking.Michael Additions, Friedel-Crafts Reactions
Thiourea with a tertiary amineN-Methyl-1-(naphthalen-1-yl)ethylamineEnhanced basicity of the tertiary amine center compared to primary/secondary amines.Betti Reaction, Aza-Henry Reactions
Cinchona-alkaloid derived thioureaIncorporates features of both cinchona alkaloids and a naphthyl isothiocyanateRigid, well-defined chiral pocket. Often provides high enantioselectivity.Asymmetric Michael Additions, Aldol Reactions

Stereoselective Organocatalyzed Reactions

Organocatalysts derived from this compound and its parent amine have proven effective in a range of stereoselective reactions. The bifunctional activation mechanism allows these catalysts to promote reactions between various electrophiles and nucleophiles with high levels of stereocontrol.

One notable application is the asymmetric Betti reaction. nih.gov For instance, the reaction between 1-naphthol (B170400) and N-tosylimine can be catalyzed by thioureas derived from chiral amines. The catalyst activates the 1-naphthol nucleophile via the amine base and the imine electrophile via the thiourea moiety, facilitating a nucleophilic attack on a specific face of the imine to yield the chiral aminoarylnaphthol product with significant enantiomeric excess (ee). nih.gov

Another important transformation is the Friedel-Crafts alkylation of indoles. Research has demonstrated the use of chiral thiourea catalysts to mediate the reaction between indole (B1671886) and electrophiles like 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. mostwiedzy.pl The catalyst orients the reactants through hydrogen bonding and steric interactions, leading to the formation of a new chiral center with high fidelity. mostwiedzy.pl In some catalyst designs, replacing a phenyl group with a 1-naphthyl system was explored to create stronger π-π interactions, thereby enhancing stereoselectivity. mostwiedzy.pl These catalysts have also been successfully employed in asymmetric Morita-Baylis-Hillman reactions, achieving good yields and enantioselectivity. amazonaws.com

Table 2: Performance of Naphthylethylamine-Derived Catalysts in Stereoselective Reactions

Reaction TypeCatalyst TypeSubstratesYield (%)Enantiomeric Excess (ee %)Reference
Betti ReactionBifunctional Thiourea1-Naphthol, N-tosylimineup to 98%up to 80% nih.gov
Friedel-Crafts AlkylationBifunctional ThioureaIndole, Arylidene-Meldrum's acidGood to ExcellentHigh mostwiedzy.pl
Morita-Baylis-HillmanBinaphthyl-derived amino-thiourea2-Cyclohexen-1-one, Aldehydesup to 95%up to 98% amazonaws.com

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in organocatalysis, this compound and its unmethylated precursor are fundamental chiral building blocks. Their well-defined stereochemistry is leveraged to construct larger, more complex molecules with precise three-dimensional architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

Preparation of Enantiopure Beta-Amino Acids

Enantiomerically pure β-amino acids are crucial components of peptidomimetics, natural products, and pharmaceuticals. The synthesis of these compounds often relies on the use of a chiral auxiliary to control the stereochemistry during C-C bond formation. Chiral amines like 1-(naphthalen-1-yl)ethylamine are used for this purpose. nih.gov

A common strategy involves the conjugate addition of the chiral amine to an α,β-unsaturated ester or amide. The resulting adduct, now containing the chiral auxiliary, can be diastereoselectively alkylated at the α-position. The bulky naphthyl group of the auxiliary effectively shields one face of the intermediate enolate, directing the incoming electrophile to the opposite face, thus setting the desired stereochemistry at the β-carbon. Subsequent removal of the chiral auxiliary, often by hydrogenolysis, yields the target enantiopure α-substituted-β-amino acid. nih.gov While protocols often highlight the analogous α-phenylethylamine, the principles are directly applicable to naphthylethylamine-based auxiliaries. nih.gov

Table 3: General Synthetic Scheme for β-Amino Acids Using a Chiral Auxiliary

StepDescriptionPurpose
1Conjugate addition of (R)-1-(naphthalen-1-yl)ethylamine to an α,β-unsaturated carbonyl compound.Introduction of the chiral auxiliary.
2Formation of a metal enolate (e.g., using LDA).Preparation for stereoselective alkylation.
3Diastereoselective alkylation with an electrophile (e.g., alkyl halide).Creation of the new stereocenter at the α-position, controlled by the naphthyl group.
4Cleavage of the chiral auxiliary (e.g., via hydrogenolysis).Release of the final, enantiopure β-amino acid derivative.

Construction of Chiral Scaffolds and Advanced Intermediates

The rigid and stereochemically defined nature of this compound makes it an ideal fragment for building complex chiral scaffolds. researchgate.netgoogle.com A chiral scaffold is a core molecular structure that serves as a template upon which further complexity can be built. The naphthalene moiety provides a large, rigid, and hydrophobic platform, while the chiral ethylamine (B1201723) portion provides a vector for asymmetric elaboration.

A preeminent example of its use as a chiral building block is in the synthesis of Cinacalcet. google.com Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism. google.com The molecule's structure features the (R)-1-(1-naphthyl)ethylamine core, which is essential for its biological activity. The synthesis of Cinacalcet relies on the availability of this enantiopure amine as a key starting material. google.com The amine is typically coupled with 3-[3-(trifluoromethyl)phenyl]propanal via reductive amination to construct the final drug molecule. This highlights the role of the amine not just as a transient auxiliary, but as an integral and permanent part of the final active pharmaceutical ingredient.

The use of such building blocks is a powerful strategy in medicinal chemistry and materials science, allowing for the systematic construction of families of complex molecules with varied properties but a common, well-defined stereochemical foundation. nih.govethz.ch

Advanced Spectroscopic and Structural Characterization of Methyl 1 Naphthalen 1 Yl Ethyl Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic connectivity and spatial arrangement of atoms. For Methyl[1-(naphthalen-1-yl)ethyl]amine, a combination of ¹H, ¹³C, and 2D NMR techniques offers a complete picture of its molecular framework.

Proton (¹H) NMR for Structural and Conformational Studies

Proton NMR spectroscopy provides precise information on the chemical environment of hydrogen atoms within a molecule. In this compound, the spectrum is characterized by distinct regions corresponding to the aromatic naphthalene (B1677914) protons, the aliphatic ethyl group protons, and the N-methyl protons.

The seven protons of the naphthalene ring typically appear in the downfield region of the spectrum, from approximately 7.4 to 8.1 ppm, due to the deshielding effect of the aromatic ring current. Their complex splitting patterns arise from spin-spin coupling with neighboring protons. The benzylic proton (CH), being adjacent to the naphthalene ring and the nitrogen atom, is expected to resonate as a quartet at a lower field compared to a simple alkane, likely around 4.9 ppm.

The three protons of the methyl group on the ethyl moiety (CH-CH₃) are anticipated to appear as a doublet around 1.5 ppm, coupled to the benzylic proton. The introduction of a methyl group on the nitrogen atom results in a characteristic singlet for the N-CH₃ protons, typically observed in the range of 2.0-2.5 ppm. The exact chemical shifts are influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene-H 7.40 - 8.10 Multiplet
N-CH- ~4.90 Quartet
N-CH₃ ~2.20 Singlet

Note: Data is predicted based on analogous structures and general chemical shift principles.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The spectrum of this compound would display signals for the ten carbons of the naphthalene ring, the two carbons of the ethyl group, and the single carbon of the N-methyl group. The aromatic carbons resonate in the downfield region, generally between 120 and 145 ppm. weebly.com The specific shifts depend on their position on the ring and substitution. The methine carbon (CH) of the ethyl group, being attached to both the aromatic ring and the nitrogen atom, is expected to be significantly deshielded, appearing around 60-70 ppm. The terminal methyl carbon (CH₃) of the ethyl group would resonate at a much higher field, typically around 20-25 ppm. libretexts.org The N-methyl carbon signal is anticipated in the 35-45 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Naphthalene C (quaternary) 135 - 145
Naphthalene CH (aromatic) 120 - 130
N-CH 60 - 70
N-CH₃ 35 - 45

Note: Data is predicted based on analogous structures and general chemical shift principles.

Advanced 2D NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the molecular structure.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a clear cross-peak between the methine proton (N-CH) and the protons of the adjacent methyl group (CH-CH₃), confirming their connectivity. It would also help to trace the coupling network among the protons on the naphthalene ring.

An HSQC experiment correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, verifying the assignments. For example, the proton signal at ~4.90 ppm would correlate with the carbon signal at ~60-70 ppm, confirming the N-CH group. This method is crucial for resolving ambiguities in complex spectra. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

The FT-IR and Raman spectra of this compound are expected to be rich in information. Key features would include:

Aromatic C-H Stretching: Bands observed above 3000 cm⁻¹, characteristic of the C-H bonds on the naphthalene ring.

Aliphatic C-H Stretching: Bands observed just below 3000 cm⁻¹, corresponding to the stretching vibrations of the methyl and methine groups.

C=C Aromatic Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the naphthalene core.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ region. uh.edu

CH₃ and CH Bending: Vibrations corresponding to the bending and deformation of the aliphatic groups appear in the 1350-1470 cm⁻¹ range.

Unlike its primary amine precursor, 1-(naphthalen-1-yl)ethylamine, the spectra of the N-methylated compound would lack the characteristic N-H stretching bands (typically broad, around 3300-3500 cm⁻¹) and N-H bending bands (~1600 cm⁻¹).

Table 3: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 FT-IR, Raman
Aliphatic C-H Stretch 2850 - 2980 FT-IR, Raman
C=C Aromatic Stretch 1400 - 1650 FT-IR, Raman
C-H Bending (Aliphatic) 1350 - 1470 FT-IR
C-N Stretch 1000 - 1250 FT-IR

Note: Data is predicted based on analogous structures and general spectroscopic principles.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom, yielding accurate bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, single-crystal X-ray diffraction is the most reliable technique for determining its absolute configuration (R or S) at the stereocenter. This is achieved through the analysis of anomalous dispersion effects, typically requiring a high-quality crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption pattern is highly characteristic of the chromophores present in a molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene ring system, which is a strong chromophore. Naphthalene itself exhibits several absorption bands corresponding to π → π* transitions. The presence of the aminoalkyl substituent, which acts as an auxochrome, can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

Typically, substituted naphthalenes show strong absorption bands in the range of 220-350 nm. It is anticipated that this compound would display a complex spectrum with multiple maxima, reflecting the rich electronic structure of the naphthalene core. researchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Transition Type Predicted λmax Range (nm)
π → π* ~220 - 240
π → π* ~270 - 290

Note: Data is predicted based on the known spectrum of naphthalene and related derivatives.

Computational Investigations of this compound Remain Elusive

Despite a thorough and systematic search of scientific literature and chemical databases, detailed computational chemistry and theoretical investigations focusing solely on the chemical compound This compound are not publicly available. While computational studies are a common practice for characterizing novel compounds and understanding their properties, it appears that dedicated research applying methods such as Density Functional Theory (DFT) to this specific molecule has not been published or indexed in accessible academic and chemical repositories.

The search for data encompassed various synonyms for the compound, including (S)-N-methyl-1-(naphthalen-1-yl)ethanamine and (R)-N-methyl-1-(naphthalen-1-yl)ethanamine, and its associated CAS numbers (e.g., 20218-55-7 for the (S)-enantiomer). Queries were specifically targeted to find research on its geometry optimization, conformational analysis, electronic structure, frontier molecular orbitals (FMO), natural bond orbitals (NBO), predicted spectroscopic parameters (NMR, IR, UV-Vis), non-linear optical (NLO) properties, and molecular electrostatic potential (MEP) surface analysis.

While general information and data on the parent compound, 1-(1-naphthalen-1-yl)ethylamine, and other related derivatives are available, the specific theoretical examination of the N-methylated form as requested is absent from the reviewed literature. Computational chemistry provides invaluable insights into molecular structure and reactivity. For instance, DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to explore different spatial orientations (conformational analysis). Analyses like FMO and NBO help in understanding the electronic behavior, charge distribution, and bonding interactions within the molecule. Furthermore, computational methods can predict spectroscopic data, which is crucial for the identification and characterization of compounds, and can also estimate properties like NLO, which are important for materials science applications.

The absence of such detailed computational studies for this compound means that a comprehensive article on its theoretical investigations, as per the specified outline, cannot be generated at this time. The scientific community has not yet published research that would provide the necessary data for an in-depth discussion of the following topics for this specific molecule:

Computational Chemistry and Theoretical Investigations of Methyl 1 Naphthalen 1 Yl Ethyl Amine

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Surface Analysis

Future computational research may address this gap in the literature, which would then enable a detailed scientific article on the theoretical aspects of Methyl[1-(naphthalen-1-yl)ethyl]amine.

Calculation of Complexation Energies in Chiral Recognition

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule preferentially interacts with one enantiomer of another chiral compound. The calculation of complexation energies is a key computational tool to quantify the strength of these interactions and predict enantioselectivity. For derivatives of 1-(naphthalen-1-yl)ethylamine, computational studies have been instrumental in understanding the mechanisms of chiral recognition.

Theoretical models are used to calculate the binding energies between the enantiomers of a chiral amine and a chiral selector, which can be a stationary phase in chromatography or a catalyst. These calculations often involve assessing the energies of different diastereomeric complexes. The difference in complexation energy (ΔΔE) between the most stable diastereomeric complexes is a direct indicator of the degree of chiral discrimination.

A study on the related compound, (S)-(-)-N-Methyl-1-(1-naphthyl)ethylamine, highlights that its molecular architecture, which includes a rigid naphthalene (B1677914) ring and a flexible ethylamine (B1201723) chain, creates distinct sites for molecular interaction. The stereochemical configuration at the chiral carbon atom dictates the three-dimensional structure, influencing intermolecular interactions such as hydrogen bonding and π-π stacking, which are critical for chiral recognition.

Table 1: Factors Influencing Chiral Recognition of Naphthylethylamine Derivatives

Interaction TypeDescriptionRelevance to Chiral Recognition
Hydrogen Bonding Formation of hydrogen bonds between the amine group of the analyte and a functional group on the chiral selector.The specific geometry and strength of these bonds can differ for each enantiomer, leading to different complexation stabilities.
π-π Stacking Interaction between the aromatic naphthalene ring of the analyte and an aromatic moiety on the selector.The orientation and distance of the stacked rings can be stereochemically dependent, contributing to chiral discrimination.
Steric Hindrance Repulsive forces between bulky groups on the analyte and the selector.Different spatial arrangements of the enantiomers can lead to varying degrees of steric clash, favoring the binding of the less hindered enantiomer.
Dipole-Dipole Interactions Electrostatic interactions between permanent dipoles in the analyte and selector.The relative orientation of the dipoles in the diastereomeric complexes can affect the overall interaction energy.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations provide a detailed view of the conformational dynamics, solvent effects, and interaction pathways of molecules like this compound.

MD simulations have been particularly insightful in the field of heterogeneous catalysis, where chiral modifiers are used to induce enantioselectivity on the surface of achiral metal catalysts. For example, studies on the adsorption of 1-(1-naphthyl)ethylamine (B3023371) (a close analog) on platinum surfaces have utilized MD simulations to understand the molecule's behavior at the solid-liquid interface. nsf.gov These simulations can reveal the preferred adsorption geometries, the nature of the interactions with the surface, and the role of the solvent.

In such simulations, the system is typically set up with a slab of the catalyst material, the chiral modifier molecules, and the solvent molecules. The forces between all atoms are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the system. Analysis of this trajectory can provide information on various properties.

Table 2: Insights from MD Simulations of Chiral Amines on Catalyst Surfaces

Studied PropertyFindings from MD SimulationsSignificance
Adsorption Geometry Chiral amines like 1-(naphthalen-1-yl)ethylamine tend to adsorb on the Pt(111) surface through the nitrogen atom of the amine group. nsf.govThe orientation of the molecule on the surface is crucial for creating a chiral environment that can direct the stereochemical outcome of a reaction.
Conformational Flexibility The naphthalene ring and the ethylamine side chain can adopt various conformations upon adsorption.Understanding the conformational landscape is key to identifying the most stable and catalytically active species.
Solvent Effects The solvent can influence the adsorption process and the stability of the adsorbed species.MD simulations can model the explicit interactions with solvent molecules, providing a more realistic picture of the system.
Surface Mobility The simulations can track the diffusion of the chiral modifier on the catalyst surface.The mobility of the modifier can affect the formation of catalytically active sites.

MD simulations have also been employed to study the behavior of chiral molecules in other environments, such as in liquid crystals, where they can induce a helical twist. arxiv.org These studies highlight the versatility of MD simulations in exploring the dynamic properties of chiral compounds.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies. For reactions involving this compound or its analogs, theoretical studies can provide a level of detail that is often inaccessible through experimental methods alone.

One area where such studies have been applied is in understanding the reactivity of chiral modifiers in heterogeneous catalysis. For instance, the H-D exchange reaction of 1-(1-naphthyl)ethylamine on a platinum surface has been investigated using quantum mechanics calculations. nsf.gov These calculations can map out the potential energy surface for the reaction, identifying the most likely reaction pathway. A proposed mechanism involves the protonation of the adsorbed amine followed by the exchange of a deuterium (B1214612) atom from the surface. nsf.gov

Table 3: Computational Investigation of a Proposed H-D Exchange Mechanism for 1-(1-Naphthyl)ethylamine on a Pt Surface

StepDescriptionComputational Insight
1. Adsorption The amine adsorbs onto the platinum surface.Calculations confirm that adsorption via the nitrogen atom is energetically favorable. nsf.gov
2. Protonation/Deuteration A surface deuterium atom adds to the adsorbed amine, forming a protonated/deuterated intermediate.The potential energy surface can be calculated to determine the energy barrier for this step. nsf.gov
3. Hydrogen Elimination A hydrogen atom is subsequently lost from the amine to the surface.The energy of the transition state for this step can be computed to assess its feasibility. nsf.gov

Furthermore, theoretical studies have been conducted on the dearomatization reactions of naphthalene derivatives, which are important transformations for the synthesis of complex polycyclic molecules. nih.govresearchgate.net These studies often employ Density Functional Theory (DFT) to calculate the energies of reactants, products, intermediates, and transition states, thereby providing a comprehensive understanding of the reaction mechanism and stereoselectivity. nih.gov While not specific to this compound, these investigations demonstrate the power of computational chemistry in unraveling complex reaction pathways for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) in Chemical Reactivity and Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. In the context of catalysis, QSAR can be used to predict the effectiveness of a catalyst or a chiral modifier based on its molecular descriptors.

While specific QSAR studies focusing on the chemical reactivity and catalysis of this compound are not extensively documented, QSAR analyses of other naphthalene derivatives have been reported for various applications, such as in drug design. These studies provide a framework for how QSAR could be applied to the catalytic applications of the target compound.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities (e.g., enantiomeric excess in a catalytic reaction) is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For naphthalene derivatives, QSAR studies have identified several important descriptors that influence their activity.

Table 4: Examples of Descriptors Used in QSAR Studies of Naphthalene Derivatives

Descriptor TypeExample DescriptorRelevance to Activity
Topological Balaban-type indexDescribes the branching and connectivity of the molecule.
Electronic Highest Occupied Molecular Orbital (HOMO) energyRelates to the electron-donating ability of the molecule.
Physicochemical Partition coefficient (log P)Represents the hydrophobicity of the molecule.
Geometrical Radial Distribution Function (RDF) descriptorsEncodes information about the 3D arrangement of atoms.

These studies demonstrate that QSAR can be a valuable tool for the rational design of new chiral catalysts and modifiers based on the naphthalene scaffold. By identifying the key structural features that govern catalytic performance, QSAR models can guide the synthesis of more effective and selective catalysts.

Future Research Directions and Interdisciplinary Perspectives

Innovations in Asymmetric Synthesis and Resolution Methodologies

The production of enantiomerically pure Methyl[1-(naphthalen-1-yl)ethyl]amine is fundamental to its application. While classical resolution methods for its parent compound, 1-(1-naphthyl)ethylamine (B3023371), using agents like tartaric acid or through enzymatic processes are established, future research is set to introduce more sophisticated and efficient techniques. numberanalytics.comchiralpedia.comchiralpedia.com

Emerging trends point towards the adoption of continuous flow resolution, which offers improved efficiency and scalability over traditional batch processes. numberanalytics.comfrontiersin.orgnih.gov Other promising areas include the development of membrane-based separation techniques and enantioselective liquid-liquid extraction. numberanalytics.comnih.gov A significant area of future innovation will be the design of novel resolving agents, potentially guided by computational screening, to achieve higher selectivity and yields. numberanalytics.com Furthermore, unconventional approaches such as electro-assisted methods and techniques leveraging the chiral-induced spin selectivity (CISS) effect may offer faster and more sustainable pathways to chiral purity. chiralpedia.com

Methodology TrendPotential Advantage for this compound
Continuous Flow ResolutionIncreased throughput, better process control, and easier scale-up for industrial production. frontiersin.org
Enzymatic & Biocatalytic ResolutionHigh selectivity under mild conditions, offering a "green chemistry" approach. numberanalytics.comchiralpedia.com
Membrane-Based SeparationPotential for cost-effective and continuous separation processes. numberanalytics.comnih.gov
Novel Resolving AgentsImproved efficiency and selectivity in classical diastereomeric salt formation. numberanalytics.com

Expansion of Catalytic and Chiral Auxiliary Applications

This compound and its parent amine have been recognized for their roles as chiral building blocks, resolving agents, and chiral auxiliaries. numberanalytics.comnih.gov The future will likely see an expansion of these roles into more advanced catalytic systems. The development of derivatives that can act as ligands for transition metals is a key area of interest. acs.org

Future research will likely focus on integrating this chiral motif into novel catalytic systems, including:

Organocatalysis : Designing derivatives that can act as metal-free organocatalysts, which is a rapidly growing field due to its environmental benefits. frontiersin.orgchiralpedia.comchiralpedia.com

Photoredox and Electrocatalysis : Incorporating the this compound scaffold into ligands for photoredox and electrochemical reactions, enabling new types of asymmetric transformations under mild conditions. frontiersin.orgnih.govnumberanalytics.com

Recyclable Chiral Auxiliaries : Developing auxiliaries based on this structure that can be easily recovered and reused, enhancing the sustainability and cost-effectiveness of asymmetric synthesis. chiralpedia.comnumberanalytics.comnumberanalytics.com

The structural rigidity of the naphthalene (B1677914) group combined with the chirality of the ethylamine (B1201723) side chain provides a robust framework for creating highly selective catalysts and auxiliaries. acs.org

Advanced Computational Studies for Rational Design and Prediction

Computational chemistry is poised to revolutionize the way chiral catalysts and auxiliaries are developed. chiralpedia.comacs.org Instead of relying on trial-and-error screening, future research on this compound will heavily utilize advanced computational tools for rational design and prediction. numberanalytics.comacs.org

Key computational approaches will include:

Molecular Modeling : Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to understand the interactions between a catalyst derived from this compound and a substrate at the molecular level. chiralpedia.com This allows for the prediction of transition state energies and, consequently, the enantiomeric excess (e.e.) of a reaction. acs.org

Virtual Screening : Creating and screening large virtual libraries of potential derivatives to identify candidates with the highest predicted performance before committing to laboratory synthesis. acs.org

Machine Learning and AI : Integrating machine learning algorithms to analyze datasets of reaction outcomes, which can help in predicting the optimal catalyst structure and reaction conditions for a desired transformation. numberanalytics.comchemrxiv.org

These in silico methods will accelerate the discovery of new applications and the optimization of existing processes, saving significant time and resources. acs.org

Exploration of Novel N-Methyl[1-(naphthalen-1-yl)ethyl]amine Derivatives with Enhanced Stereochemical Properties

The targeted synthesis of novel derivatives of N-Methyl[1-(naphthalen-1-yl)ethyl]amine is a cornerstone of future research, aimed at enhancing its stereochemical influence and utility. Research into related structures like Schiff bases has already shown how modification can alter molecular conformation and applications. acs.org Future work will systematically explore how modifying the structure can fine-tune its properties.

Areas for exploration include:

Steric and Electronic Tuning : Introducing different substituents onto the naphthalene ring or modifying the N-alkyl group to alter the steric bulk and electronic properties. This can enhance stereoselectivity in catalytic applications by creating a more defined chiral pocket.

Multi-functional Derivatives : Designing derivatives that incorporate additional functional groups, allowing them to participate in multi-catalytic systems or act as bifunctional catalysts. bioengineer.org

Enhanced Stability and Solubility : Developing derivatives with improved stability under various reaction conditions or with altered solubility profiles to be compatible with a wider range of solvent systems, including greener solvents.

Bioactive Compounds : Using the N-Methyl[1-(naphthalen-1-yl)ethyl]amine scaffold as a starting point for the synthesis of new biologically active molecules, leveraging its defined three-dimensional structure for interaction with biological targets. acs.orgnih.gov

A systematic approach, combining synthesis with computational prediction and thorough experimental validation, will be crucial in unlocking the full potential of this versatile chiral amine and its future derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.